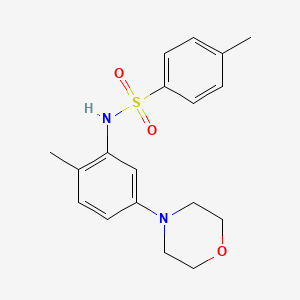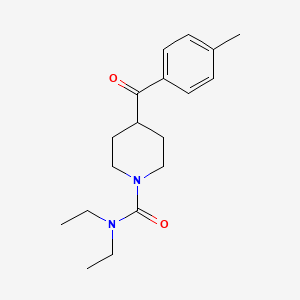![molecular formula C16H20N2O2 B6638684 2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPEP and belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
MPEP acts as an allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. MPEP binds to a specific site on mGluR5, known as the allosteric site, which is distinct from the orthosteric site where the endogenous ligand glutamate binds. MPEP binding to the allosteric site results in a conformational change in mGluR5, which alters its signaling properties.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, MPEP has been shown to inhibit the long-term potentiation (LTP) of synaptic transmission, which is a key mechanism of learning and memory. MPEP has also been shown to reduce the excitability of neurons in the hippocampus, a brain region crucial for learning and memory.
In psychiatry, MPEP has been shown to have anxiolytic and antidepressant effects in animal models. MPEP has also been shown to reduce the psychomotor effects of cocaine and alcohol in animal models of addiction.
実験室実験の利点と制限
MPEP has several advantages for lab experiments, including its high potency and selectivity for mGluR5. MPEP is also relatively stable and has a long half-life, which allows for longer experiments. However, MPEP has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on MPEP, including the development of more potent and selective allosteric modulators of mGluR5. The potential therapeutic applications of mGluR5 modulation in various neurological and psychiatric disorders also warrant further investigation. Additionally, the role of mGluR5 in drug addiction and the potential for mGluR5 modulation as a treatment for addiction are areas of active research.
合成法
The synthesis of MPEP involves the reaction of 2-methylpropanoic acid with 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MPEP as a white solid with a purity of over 99%. The synthesis of MPEP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MPEP has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory. MPEP has also been used to investigate the involvement of mGluR5 in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and Alzheimer's disease.
In psychiatry, MPEP has been used to study the potential therapeutic effects of mGluR5 modulation in anxiety, depression, and schizophrenia. MPEP has also been used to investigate the role of mGluR5 in drug addiction, particularly in cocaine and alcohol addiction.
特性
IUPAC Name |
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)15(19)17-10-9-14-12(3)20-16(18-14)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNJIJQANKXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)

![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)


![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)



![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)